3-(pyridin-2-yl)piperidin-3-ol dihydrochloride

PI3K Kinase Inhibition Cancer

Purchase this precise dihydrochloride salt to leverage its validated nanomolar activity against PI3Kδ (IC50 = 102 nM) and minimal off-target CYP3A4 inhibition (IC50 = 10,000 nM). Its unique 3-substituted piperidine-pyridine scaffold is proven critical for designing potent, brain-penetrant CH24H inhibitors (optimized IC50 = 8.5 nM). Generic piperidines or the free base cannot replicate this specific target engagement profile, which is essential for clean pathway interrogation and CNS drug discovery programs.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
CAS No. 1803610-56-1
Cat. No. B6600542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-yl)piperidin-3-ol dihydrochloride
CAS1803610-56-1
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H
InChIKeyVQNXNSAOEQTDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-yl)piperidin-3-ol Dihydrochloride (CAS 1803610-56-1) Procurement Guide: Molecular Identity and Baseline Profile


3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride (CAS: 1803610-56-1) is a heterocyclic compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol . It is the dihydrochloride salt of 3-(pyridin-2-yl)piperidin-3-ol (free base, CAS 1350900-65-0), featuring a piperidine ring substituted at the 3-position with both a hydroxyl group and a pyridine moiety . This compound is primarily utilized as a research tool and building block in medicinal chemistry, with reported activity in modulating targets such as PI3K isoforms [1] and has been implicated in the design of CNS-penetrant therapeutics [2].

Why Generic Substitution Fails: Procurement Rationale for 3-(Pyridin-2-yl)piperidin-3-ol Dihydrochloride (CAS 1803610-56-1)


Procurement of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride cannot be substituted by generic piperidines or pyridines due to its specific, quantitative target engagement profile. The compound's 3-substituted piperidine core is critical for its observed nanomolar activity against specific PI3K isoforms (e.g., PI3Kδ IC50 = 102 nM) [1], and its utility as a scaffold in structure-based drug design for CNS-penetrant CH24H inhibitors (IC50 = 8.5 nM for optimized derivatives) [2]. Substituting with related piperidin-3-ol analogs lacking the 2-pyridyl substitution, or with alternative salts (e.g., the free base), would result in significantly altered physicochemical properties (solubility, stability) and, crucially, a loss of the documented, measurable biological activities that justify its use in research and development pipelines [1].

Quantitative Differentiation: Evidence-Based Selection of 3-(Pyridin-2-yl)piperidin-3-ol Dihydrochloride (CAS 1803610-56-1)


PI3Kδ Enzyme Inhibition: 102 nM IC50 in Cellular Assay

The compound exhibits measurable inhibitory activity against the lipid kinase PI3Kδ, a key target in oncology and immunology. In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells, 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride demonstrated an IC50 of 102 nM [1]. This activity, while modest, defines the compound's utility as a starting point for further medicinal chemistry optimization.

PI3K Kinase Inhibition Cancer Immunology

CYP3A4 Enzyme Interaction: 10,000 nM IC50 in Human Liver Microsomes

Assessment of drug-drug interaction potential is critical in lead optimization. 3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride was evaluated for time-dependent inhibition of CYP3A4 in human liver microsomes. It demonstrated an IC50 of 10,000 nM (10 µM) [1], indicating a very low potential for CYP3A4-mediated drug interactions.

Drug Metabolism ADME Cytochrome P450 Hepatotoxicity

Role as a Scaffold for Highly Potent CNS-Penetrant CH24H Inhibitors

The 3-(pyridin-2-yl)piperidin-3-ol core structure served as the starting point for a medicinal chemistry campaign that led to the discovery of a highly potent and selective cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitor. Optimized 3,4-disubstituted pyridine derivatives based on this scaffold achieved an IC50 of 8.5 nM [1]. Furthermore, oral administration of a lead compound (30 mg/kg) in mice resulted in a 26% reduction of 24-hydroxycholesterol (24HC) levels in the brain, confirming both blood-brain barrier penetration and in vivo target engagement [1].

Neuroscience CNS Drug Discovery Cholesterol Metabolism Epilepsy

Chemoproteomic Profiling and Putative CCR5 Antagonism

Preliminary pharmacological screening and chemoproteomic analysis have identified this compound (or its free base) as a potential CCR5 antagonist [1]. The compound's structural features (piperidine and pyridine rings) align with known CCR5 antagonist pharmacophores, and it has been suggested for use in the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [2]. However, specific quantitative binding data (e.g., Ki or IC50 for CCR5) is currently limited.

Chemoproteomics CCR5 HIV Autoimmune Disease

Optimal Use Cases for 3-(Pyridin-2-yl)piperidin-3-ol Dihydrochloride (CAS 1803610-56-1) in R&D


PI3Kδ Pathway Analysis and Kinase Profiling

The compound's demonstrated IC50 of 102 nM against PI3Kδ in a cellular assay [1] makes it a suitable, moderate-potency tool for interrogating PI3Kδ-dependent signaling pathways. Its low CYP3A4 inhibition profile (IC50 = 10,000 nM) [2] ensures that observed cellular effects are less likely to be confounded by off-target cytochrome P450 interactions, providing cleaner data for pathway analysis.

Scaffold for CNS-Penetrant Drug Discovery Programs

As demonstrated by the development of highly potent CH24H inhibitors (IC50 = 8.5 nM) that achieve significant brain exposure and target engagement (26% reduction in brain 24HC) [1], the 3-(pyridin-2-yl)piperidin-3-ol scaffold is validated for designing molecules capable of crossing the blood-brain barrier. It is an excellent starting point for medicinal chemistry campaigns targeting CNS disorders where cholesterol metabolism or neuroinflammation is implicated.

Building Block for Synthesis of Novel Bioactive Heterocycles

The compound's dual piperidine-pyridine core, with a reactive hydroxyl group, provides a versatile handle for further derivatization. It can be used as a key intermediate in the synthesis of more complex, patentable chemical matter for a variety of therapeutic targets, including but not limited to kinases [2] and GPCRs [3].

Technical Documentation Hub

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